MK-8189 is a compound classified as a phosphodiesterase 10A inhibitor, which is currently being investigated for its potential therapeutic effects in treating schizophrenia. This compound was developed through a rational drug design approach, utilizing structural insights from X-ray crystallography and parallel library synthesis techniques to achieve high potency and selectivity against its target enzyme, phosphodiesterase 10A. The compound exhibits sub-nanomolar potency and has demonstrated favorable pharmacokinetic properties, making it a promising candidate for clinical evaluation in psychiatric disorders .
The synthesis of MK-8189 involved several key steps aimed at optimizing its potency and selectivity. Initial compound screening identified a fragment that served as the basis for further modifications. The synthetic pathway included:
The molecular formula of MK-8189 is , with a molecular weight of approximately 382 g/mol. The InChIKey for MK-8189 is WQKPZDLZRFTMTI-CABCVRRESA-N. The compound's structure features a complex arrangement that includes a naphthyridine core, which is essential for its interaction with the phosphodiesterase 10A enzyme .
MK-8189 undergoes specific chemical reactions that are integral to its function as a phosphodiesterase inhibitor:
MK-8189 exerts its pharmacological effects primarily through inhibition of phosphodiesterase 10A, an enzyme that plays a crucial role in modulating dopaminergic signaling in the brain:
MK-8189 exhibits several notable physical and chemical properties:
MK-8189 is primarily being evaluated for its potential use in treating schizophrenia. Its mechanism of action aligns with the need for novel antipsychotic therapies that target dopaminergic pathways more effectively than traditional medications. Preclinical evaluations have demonstrated efficacy in improving cognitive deficits associated with schizophrenia symptoms, suggesting that MK-8189 could represent a significant advancement in psychiatric pharmacotherapy .
The development of MK-8189 originated from the therapeutic premise that phosphodiesterase 10A inhibition could normalize dysfunctional striatal signaling in schizophrenia. Phosphodiesterase 10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), serving as a critical regulator of medium spiny neuron activity in the striatum. Dysregulation of this pathway impairs the balance between direct (dopamine D1 receptor-mediated) and indirect (dopamine D2 receptor-mediated) pathways, contributing to positive, negative, and cognitive symptoms of schizophrenia [1] [6]. Rational design efforts focused on achieving:
Structural analysis of phosphodiesterase 10A's catalytic pocket revealed a conserved metal-binding domain (zinc and magnesium ions) and distinct hydrophobic clamp regions. This informed scaffold designs capable of forming hydrogen bonds with glutamine and tyrosine residues while occupying key hydrophobic subpockets [5] [6]. X-ray co-crystallography studies (PDB: 8DI4) later confirmed that optimal inhibitors exploit these conserved interactions while avoiding steric clashes with variable residue regions responsible for isoform specificity [5].
The discovery pipeline for MK-8189 employed fragment-based drug design (FBDD) to efficiently explore chemical space. A biochemical screen of a 3,000-compound fragment library (molecular weight <300 Da) identified a weakly binding pyrimidine fragment (compound 1). This initial hit exhibited low micromolar potency but high ligand efficiency (0.43 kcal/mol per heavy atom), serving as a tractable starting point [1] [7].
Table 1: Evolution of MK-8189 from Fragment Hit
Compound | Biochemical Potency (IC₅₀) | Ligand Efficiency | Key Modifications |
---|---|---|---|
Fragment Hit (1) | 8.2 µM | 0.43 | Parent pyrimidine scaffold |
Compound 2 | 25 nM | 0.38 | Addition of cyclopropylmethoxy group |
Pyp-1 | 0.7 nM | 0.33 | Methylpyrazole substitution |
MK-8189 | 0.08 nM | 0.30 | Methyl-1,3,4-thiadiazole replacement |
Optimization proceeded through iterative structure-activity relationship studies:
Ligand efficiency remained above 0.30 kcal/mol per heavy atom throughout optimization, indicating efficient utilization of molecular mass [1] [7].
Critical structural modifications focused on resolving three liabilities in the Pyp-1 chemical series:
Cryogenic electron microscopy confirmed that MK-8189 binds the phosphodiesterase 10A catalytic domain with the pyrimidine nitrogen forming hydrogen bonds to Tyr 693 and the cyclopropyl group occupying a hydrophobic cleft near Phe 729. This binding mode displaces water molecules from the active site, contributing to picomolar affinity [5].
The lead optimization phase refined MK-8189’s properties through systematic evaluation of:
Physicochemical properties
Off-target profiling
Pharmacokinetic optimization
Preclinical efficacy studies established the therapeutic rationale for clinical advancement:
Table 2: Key Preclinical Efficacy Findings Supporting Clinical Translation
Model System | Assay | Effective Enzyme Occupancy | Outcome |
---|---|---|---|
Rat | Conditioned Avoidance Response | 48% | Significant decrease in avoidance behavior |
Rat | Prepulse Inhibition | 47% | Reversal of MK-801-induced deficit |
Rhesus Monkey | Object Retrieval Task | 29% | Attenuation of ketamine-induced deficit |
These data supported MK-8189’s selection as a clinical candidate in 2014. The development program advanced through:
MK-8189 represents a mechanistically novel approach to schizophrenia treatment, distinguished by its dual modulation of dopaminergic signaling pathways through phosphodiesterase 10A inhibition. Its progression exemplifies structure-guided optimization from fragment hit to clinical candidate while maintaining target engagement predictivity from preclinical models to human trials [1] [3] [10].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6